2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine typically involves the reaction of 6-methoxypyridin-2-ylmethanamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The major product is typically a reduced amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy group and the pyridine ring are thought to play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is unique due to the presence of both a methoxy group and a methylamine side chain. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. The methoxy group can influence the electronic properties of the pyridine ring, while the methylamine side chain can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-6-8-4-3-5-9(11-8)12-2/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
MRQOGYJLCLMPDW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=CC=C1)OC |
Origin of Product |
United States |
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